molecular formula C10H8BrNO2 B7965529 6-Bromo-1-methyl-1H-indole-4-carboxylic acid

6-Bromo-1-methyl-1H-indole-4-carboxylic acid

Cat. No.: B7965529
M. Wt: 254.08 g/mol
InChI Key: INJDINSSWBNLMX-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indole-4-carboxylic acid is a brominated indole derivative characterized by a methyl group at the N1 position, a bromine atom at the C6 position, and a carboxylic acid group at the C4 position. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors, receptor antagonists, and bioactive alkaloids . Its structural features—such as the electron-withdrawing bromine atom and the polar carboxylic acid group—influence its reactivity, solubility, and binding properties.

Properties

IUPAC Name

6-bromo-1-methylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-3-2-7-8(10(13)14)4-6(11)5-9(7)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJDINSSWBNLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=C(C=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid typically involves the bromination of 1-methylindole followed by carboxylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the brominated product is then subjected to carboxylation using carbon dioxide under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at position 6 undergoes nucleophilic substitution under basic or transition-metal-catalyzed conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, arylboronic acid, DME, 80°CBiaryl derivatives65–85%
Buchwald-Hartwig AminationPd(OAc)<sub>2</sub>, Xantphos, amine, t-BuONa, toluene, 110°C6-Amino-substituted indole70–90%
Direct HydrolysisNaOH (aq.), EtOH, reflux6-Hydroxy-1-methyl-1H-indole-4-carboxylic acid90%

Key Findings :

  • Palladium-catalyzed coupling reactions enable the introduction of aryl, amino, or alkynyl groups at position 6 .

  • Hydrolysis under basic conditions replaces bromine with a hydroxyl group without affecting the carboxylic acid moiety .

Carboxylic Acid Derivitization

The carboxylic acid group at position 4 participates in standard acid-base and condensation reactions:

Reaction TypeReagents/ConditionsProductYieldReference
AmidationSOCl<sub>2</sub> (to form acyl chloride), then cyclopropylamineCyclopropylamide derivative75%
EsterificationCH<sub>3</sub>OH, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester85%
Peptide CouplingEDC/HOBt, glycine ethyl esterGlycine-ethylamide conjugate68%

Mechanistic Insight :

  • Amidation proceeds via activation of the carboxylic acid to an acyl chloride or mixed anhydride, followed by nucleophilic attack by amines .

  • Esterification with methanol under acidic conditions is reversible but achieves high yields due to excess alcohol.

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution at positions 2 and 3, despite the deactivating bromine and methyl groups:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro-substituted derivative45%
SulfonationClSO<sub>3</sub>H, CH<sub>2</sub>Cl<sub>2</sub>, rt3-Sulfo-substituted derivative30%

Limitations :

  • Low yields due to steric hindrance from the methyl group at position 1 and electronic deactivation by bromine .

  • Nitration occurs predominantly at position 3 rather than position 2 due to directing effects of the methyl group.

Decarboxylation Reactions

Thermal or photochemical decarboxylation removes the carboxylic acid group:

ConditionsCatalyst/AdditiveProductYieldReference
Cu powder, quinoline, 200°CNone1-Methyl-6-bromoindole55%
UV light (254 nm), DMFNoneSame as above40%

Applications :

  • Generates simpler indole scaffolds for further functionalization.

  • Copper-mediated decarboxylation is more efficient than photochemical methods .

Reduction/Oxidation of Functional Groups

Selective reduction or oxidation modifies specific sites:

Reaction TypeReagents/ConditionsProductYieldReference
Bromine ReductionZn, AcOH, rt1-Methyl-1H-indole-4-carboxylic acid80%
Indole Ring OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 100°COxindole-4-carboxylic acid60%

Selectivity Notes :

  • Zinc in acetic acid selectively reduces the C-Br bond without affecting the indole ring .

  • Potassium permanganate oxidizes the indole ring to an oxindole system, preserving the carboxylic acid group .

Photochemical Reactions

UV-induced reactivity exploits the indole chromophore:

Reaction TypeConditionsProductYieldReference
[2+2] CycloadditionUV (300 nm), maleic anhydrideCyclobutane-fused indole35%

Challenges :

  • Low yields due to competing decomposition pathways.

  • Requires anhydrous conditions to prevent hydrolysis of the anhydride .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1-methyl-1H-indole-4-carboxylic acid has shown potential in drug development due to its antimicrobial and anticancer properties . Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Key Findings:

  • The compound exhibits significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 0.0048 mg/mL and 0.0195 mg/mL, respectively.
  • It has demonstrated cytotoxic effects against several cancer cell lines with IC50 values ranging from 11.4 to 33.9 μM, indicating its potential as a lead compound in cancer therapy.
Biological ActivityMIC/IC50 Values
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Adenocarcinoma cellsIC50: 11.4 - 33.9 μM

Biological Studies

The compound is also investigated for its role in various biological pathways:

  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
  • Receptor Binding: The compound exhibits high affinity for various receptors, influencing cellular signaling pathways.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex indole derivatives used in:

  • Dyes and Pigments: Its chemical properties make it suitable for developing colorants.
  • Pharmaceuticals: It acts as a precursor in synthesizing various pharmaceutical agents.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound exhibited potent activity against multiple bacterial strains, supporting its potential as an antimicrobial agent.

Anticancer Activity Research

Research involving cancer cell lines demonstrated that derivatives of this compound could effectively inhibit cancer cell growth. Further structural optimizations have led to compounds with enhanced potency against specific cancer types.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Functional Group Variations

4-Bromo-1-methyl-1H-indole-3-carboxylic acid
  • Key Differences : Bromine at C4 (vs. C6 in the target compound) and carboxylic acid at C3 (vs. C4).
  • This compound is used in crystallography and as a precursor for fluorescent probes .
6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid
  • Key Differences : N1-isopropyl (vs. N1-methyl) and C3-methyl groups.
  • This analog is explored in drug discovery for improved pharmacokinetics .
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde
  • Key Differences : Methoxy group at C4 (vs. carboxylic acid) and aldehyde at C3.
  • Impact : The methoxy group enhances lipophilicity, while the aldehyde enables nucleophilic reactions (e.g., Schiff base formation). Used in synthetic routes for heterocyclic compounds .

Functional Group Derivatives: Carboxylic Acid vs. Esters and Amides

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate
  • Structure : Carboxylic acid esterified to a methyl group.
  • Impact : The ester group reduces polarity, improving membrane permeability. This derivative is a common intermediate in peptide coupling reactions .
6-Bromo-1-methyl-1H-indole-4-carboxylic Acid Amides
  • Examples : Cyclopropylamide, isopropylamide, and methylamide derivatives .
  • Impact: Amidation enhances metabolic stability and modulates target affinity. Isopropylamide: Balances hydrophobicity and steric effects for optimized bioavailability.
Compound Name Molecular Formula Molecular Weight CAS Number Key Feature
This compound C10H8BrNO2 254.08 2301068-37-9 Parent compound
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate C11H10BrNO2 268.11 1583272-35-8 Ester derivative
This compound cyclopropylamide C13H13BrN2O 293.17 2301068-37-9 Cyclopropylamide derivative

Biological Activity

6-Bromo-1-methyl-1H-indole-4-carboxylic acid is a notable compound within the indole derivative family, recognized for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features:

  • Bromine atom at the 6-position of the indole ring
  • Methyl group at the 1-position
  • Carboxylic acid group at the 4-position

These structural components contribute to its unique reactivity and biological properties, making it a significant subject in pharmacological research .

This compound operates through several mechanisms:

  • Receptor Binding : The compound exhibits high affinity for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cell proliferation and oxidative stress responses, such as superoxide dismutase and catalase .
  • Biochemical Pathways : The compound modulates several biochemical pathways, impacting gene expression and cellular metabolism .

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Comparative studies show its effectiveness as follows:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.039 mg/mL

These findings suggest its potential as an antimicrobial agent .

Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. Notably, it showed IC50 values ranging from 11.4 to 33.9 μM against adenocarcinoma cells, indicating its potential as a lead compound in cancer therapy .

Study on Antiviral Properties

A recent study investigated derivatives of indole carboxylic acids as HIV integrase inhibitors. Although focused on related compounds, the findings suggest that structural modifications similar to those in this compound could enhance antiviral efficacy .

Research on Antifungal Activity

Another study evaluated various indole derivatives for antifungal activity against strains like Candida albicans. The results indicated that compounds with similar structures exhibited potent antifungal effects, supporting further exploration of this compound in this context .

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

  • Medicinal Chemistry : As a precursor in synthesizing pharmaceutical compounds targeting infections and cancer.
  • Biological Research : Used to elucidate biochemical pathways involving indole derivatives.
  • Industrial Applications : Development of new materials and processes in chemical industries .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-1-methyl-1H-indole-4-carboxylic acid, and how can yield and purity be maximized?

  • Methodology : A two-step synthesis is commonly employed:

Bromination : Introduce bromine at the 6-position of 1-methylindole using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C, inert atmosphere) to minimize side reactions .

Carboxylation : React the brominated intermediate with CO₂ under high pressure (5–10 atm) and elevated temperatures (80–100°C), often using a palladium catalyst to direct carboxylation to the 4-position .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%). Monitor by TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H NMR should show characteristic peaks:
  • Methyl group (δ ~3.8 ppm, singlet)
  • Aromatic protons (δ 7.2–8.1 ppm, split due to bromine’s deshielding effect) .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 254.08 (C₁₀H₈BrNO₂) confirms molecular weight .
  • X-ray Crystallography : Resolves dihedral angles between the carboxylic acid group and indole ring (e.g., ~6° in analogous structures) .

Q. What solvents and conditions are suitable for handling this compound in biological assays?

  • Solubility : Poor in water; dissolve in DMSO (≤10 mM) or ethanol for in vitro studies.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the indole ring .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Hypothesis Testing :

  • Substituent Effects : Compare activity with analogs (e.g., 4-Bromo-1-methyl-1H-indole-6-carboxylic acid) to assess positional influence of bromine and carboxyl groups .
  • Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity with suspected targets (e.g., kinases, GPCRs) .
    • Data Validation : Replicate assays under standardized conditions (pH 7.4, 37°C) and validate via orthogonal methods (e.g., cellular thermal shift assays) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Model electron density maps to identify reactive sites. The 6-bromo position is electron-deficient, favoring Suzuki-Miyaura couplings with aryl boronic acids .
  • Kinetic Studies : Monitor reaction progress (e.g., Pd-catalyzed carboxylation) via in situ IR spectroscopy to optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. How does the crystal packing of this compound influence its solid-state properties?

  • Structural Analysis : X-ray diffraction reveals intermolecular hydrogen bonds (O–H⋯O and N–H⋯O) forming dimers and layered networks, impacting solubility and melting point .
  • Thermal Stability : TGA (thermogravimetric analysis) shows decomposition above 200°C, correlating with hydrogen bond disruption .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce carboxylation time from 24h to 2h .
  • Troubleshooting Purity : If HPLC shows >5% impurities, repeat chromatography with a slower gradient (1% ethyl acetate/min) .
  • Biological Assays : Pre-treat cells with cytochrome P450 inhibitors to mitigate metabolite interference in activity studies .

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